molecular formula C12H15N B6589079 6-phenyl-1-azaspiro[3.3]heptane CAS No. 2028257-91-0

6-phenyl-1-azaspiro[3.3]heptane

Katalognummer: B6589079
CAS-Nummer: 2028257-91-0
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: CLGPHFCKVJHPAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenyl-1-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere of piperidine, a common motif in many pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-1-azaspiro[3.3]heptane typically involves a [2+2] cycloaddition reaction between an endocyclic alkene and chlorosulfonyl isocyanate, resulting in a spirocyclic β-lactam. This intermediate is then reduced using alane to yield the desired azaspiro compound . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for 6-phenyl-1-azaspiro[3This flexibility is crucial for producing derivatives with desired pharmacological properties .

Analyse Chemischer Reaktionen

Types of Reactions

6-Phenyl-1-azaspiro[3.3]heptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, alane.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of N-oxides, while reduction typically yields secondary amines .

Wirkmechanismus

The mechanism of action of 6-phenyl-1-azaspiro[3.3]heptane involves its interaction with biological targets, mimicking the behavior of piperidine. This compound can bind to receptors and enzymes, modulating their activity and leading to various pharmacological effects. The specific pathways and molecular targets depend on the context of its application, such as its use in anesthetics where it may interact with sodium channels .

Vergleich Mit ähnlichen Verbindungen

6-Phenyl-1-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which distinguishes it from other similar compounds like:

Eigenschaften

CAS-Nummer

2028257-91-0

Molekularformel

C12H15N

Molekulargewicht

173.25 g/mol

IUPAC-Name

6-phenyl-1-azaspiro[3.3]heptane

InChI

InChI=1S/C12H15N/c1-2-4-10(5-3-1)11-8-12(9-11)6-7-13-12/h1-5,11,13H,6-9H2

InChI-Schlüssel

CLGPHFCKVJHPAN-UHFFFAOYSA-N

Kanonische SMILES

C1CNC12CC(C2)C3=CC=CC=C3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.